molecular formula C22H22N4O4S B14128648 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14128648
M. Wt: 438.5 g/mol
InChI Key: QIPCPUPFYVSOAY-UHFFFAOYSA-N
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Description

3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a piperazine ring, and a benzodioxole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the piperazine moiety.

    Attachment of the Benzodioxole Moiety: This step involves the reaction of the piperazine derivative with a benzodioxole-containing reagent, often under basic conditions to facilitate the nucleophilic attack.

    Final Assembly: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.

    Receptor Binding: Its structure allows it to interact with various biological receptors, potentially serving as a lead compound in drug discovery.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

    Antimicrobial Activity: It has shown potential as an antimicrobial agent against a range of bacterial and fungal pathogens.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

    Agriculture: It may serve as a precursor for the development of agrochemicals with enhanced efficacy and safety profiles.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. Its quinazolinone core can inhibit enzyme activity by binding to the active site, while the piperazine and benzodioxole moieties can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with cell surface receptors, leading to downstream effects such as apoptosis or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Shares the benzodioxole and piperazine moieties but has a pyrimidine core instead of a quinazolinone core.

    3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2H-1-benzopyran-2-one: Contains a benzopyran core, differing in the heterocyclic structure.

Uniqueness

The presence of the quinazolinone core in 3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one distinguishes it from similar compounds, providing unique chemical properties and biological activities. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H22N4O4S/c27-20(13-26-21(28)16-3-1-2-4-17(16)23-22(26)31)25-9-7-24(8-10-25)12-15-5-6-18-19(11-15)30-14-29-18/h1-6,11H,7-10,12-14H2,(H,23,31)

InChI Key

QIPCPUPFYVSOAY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C(=O)C5=CC=CC=C5NC4=S

Origin of Product

United States

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